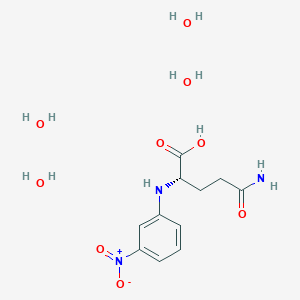
N~2~-(3-Nitrophenyl)-L-glutamine--water (1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-Nitrophenyl)-L-glutamine–water (1/4) is a chemical compound that consists of a glutamine molecule substituted with a 3-nitrophenyl group at the N2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Nitrophenyl)-L-glutamine typically involves the reaction of L-glutamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N2-(3-Nitrophenyl)-L-glutamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-Nitrophenyl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or water.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.
Major Products Formed
Oxidation: 3-Aminophenyl-L-glutamine.
Substitution: Various substituted phenyl-L-glutamine derivatives.
Hydrolysis: 3-Nitrobenzoic acid and L-glutamine.
Scientific Research Applications
N~2~-(3-Nitrophenyl)-L-glutamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-Nitrophenyl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the glutamine moiety can interact with amino acid residues in proteins. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-Nitrophenyl)-L-glutamine: Similar structure but with the nitro group at the 4-position.
N~2~-(2-Nitrophenyl)-L-glutamine: Similar structure but with the nitro group at the 2-position.
N~2~-(3-Aminophenyl)-L-glutamine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N~2~-(3-Nitrophenyl)-L-glutamine is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with biological molecules. This positional specificity can result in distinct biological activities and applications compared to its analogs.
Properties
CAS No. |
664329-00-4 |
|---|---|
Molecular Formula |
C11H21N3O9 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
(2S)-5-amino-2-(3-nitroanilino)-5-oxopentanoic acid;tetrahydrate |
InChI |
InChI=1S/C11H13N3O5.4H2O/c12-10(15)5-4-9(11(16)17)13-7-2-1-3-8(6-7)14(18)19;;;;/h1-3,6,9,13H,4-5H2,(H2,12,15)(H,16,17);4*1H2/t9-;;;;/m0..../s1 |
InChI Key |
QNCMBGQGRYTGFN-ZWACTXNCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N[C@@H](CCC(=O)N)C(=O)O.O.O.O.O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(CCC(=O)N)C(=O)O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
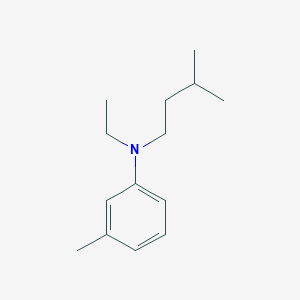
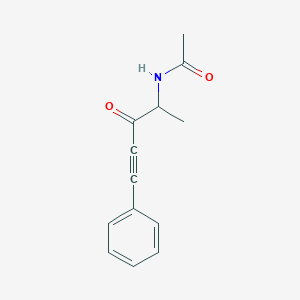
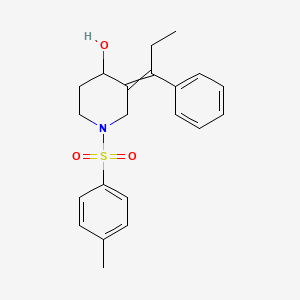
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![Benzamide, N-[2-(2-bromophenyl)ethyl]-2-iodo-](/img/structure/B15161520.png)
![2-Azido-4-[(4-methoxyphenyl)(diphenyl)methoxy]butane-1,3-diol](/img/structure/B15161530.png)

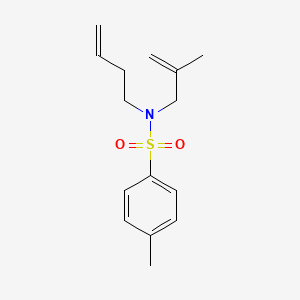
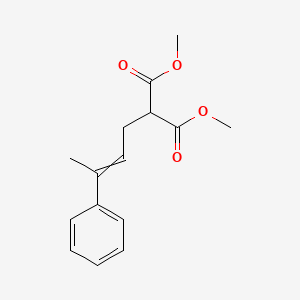
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)

![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)
